molecular formula C56H66B2F8N2O2 B8004423 MFCD10566887

MFCD10566887

Cat. No.: B8004423
M. Wt: 972.7 g/mol
InChI Key: VPCYOXQOKHDGHT-TUAGQACKSA-N
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Description

MFCD10566887 is a chemical compound identified by its MDL number, commonly referenced in chemical catalogs and synthesis protocols. Based on available data from , it corresponds to (R,R)-Tadias-2nd, a boronic acid derivative with a purity of 95% . These compounds are critical intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl structures in pharmaceuticals and materials science .

Key inferred properties:

  • Molecular formula: Likely C₁₁H₁₄BNO₂ (based on analogs like BC-1083).
  • Molecular weight: Estimated ~229 g/mol (approximated from similar compounds).
  • Stereochemistry: The "(R,R)" designation indicates a specific stereoisomeric configuration, which may influence its reactivity or biological activity.

Properties

IUPAC Name

[(2R,3R)-6,10-dibenzyl-3-[methyl-bis[(4-methylphenyl)methyl]azaniumyl]-1,4-dioxaspiro[4.5]decan-2-yl]-methyl-bis[(4-methylphenyl)methyl]azanium;ditetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H66N2O2.2BF4/c1-42-20-28-48(29-21-42)38-57(5,39-49-30-22-43(2)23-31-49)54-55(58(6,40-50-32-24-44(3)25-33-50)41-51-34-26-45(4)27-35-51)60-56(59-54)52(36-46-14-9-7-10-15-46)18-13-19-53(56)37-47-16-11-8-12-17-47;2*2-1(3,4)5/h7-12,14-17,20-35,52-55H,13,18-19,36-41H2,1-6H3;;/q+2;2*-1/t52?,53?,54-,55-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCYOXQOKHDGHT-TUAGQACKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1=CC=C(C=C1)C[N+](C)(CC2=CC=C(C=C2)C)C3C(OC4(O3)C(CCCC4CC5=CC=CC=C5)CC6=CC=CC=C6)[N+](C)(CC7=CC=C(C=C7)C)CC8=CC=C(C=C8)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1=CC=C(C=C1)C[N+](C)(CC2=CC=C(C=C2)C)[C@H]3[C@@H](OC4(O3)C(CCCC4CC5=CC=CC=C5)CC6=CC=CC=C6)[N+](C)(CC7=CC=C(C=C7)C)CC8=CC=C(C=C8)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H66B2F8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

972.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD10566887 typically involves a multi-step process that includes the formation of the chiral centers. One common method is the asymmetric synthesis, where chiral catalysts or chiral auxiliaries are used to ensure the desired stereochemistry. The reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This may involve continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

MFCD10566887 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols in solvents like ethanol or acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

MFCD10566887 has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein folding due to its chiral nature.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD10566887 involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral centers play a crucial role in these interactions, as they determine the binding affinity and specificity of the compound. The pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes, depending on the application.

Comparison with Similar Compounds

Key Observations :

  • HC-4556 incorporates a cyano (-CN) group, which enhances polarity and may affect solubility.
  • CAS 1046861-20-4 includes bromine and chlorine, contributing to higher molecular weight (235.27 g/mol) and distinct reactivity in halogenated environments .
2.2 Physicochemical Properties
Property This compound (QG-2440) BC-1083 CAS 1046861-20-4
Log Po/w (XLOGP3) ~2.0 (estimated) 2.15 2.15
Solubility Not Available Not Available 0.24 mg/ml
GI Absorption High (boronic acid typical) High High
Synthetic Accessibility Moderate Moderate 2.07 (Scale: 1–10)

Analysis :

  • The log P values (lipophilicity) of this compound and BC-1083 are comparable, suggesting similar membrane permeability.
  • CAS 1046861-20-4 has lower solubility (0.24 mg/ml), likely due to halogen substituents increasing hydrophobicity .

Comparison :

  • This compound and CAS 1046861-20-4 share palladium-mediated pathways, but the latter requires harsher conditions (75°C vs. room temperature).
  • BC-1083’s higher purity (98%) may reflect optimized purification steps, such as column chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MFCD10566887
Reactant of Route 2
MFCD10566887

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